molecular formula C12H15N3O B13823301 2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime CAS No. 4760-36-5

2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime

Cat. No.: B13823301
CAS No.: 4760-36-5
M. Wt: 217.27 g/mol
InChI Key: QLDKVEGPGBKPKC-UHFFFAOYSA-N
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Description

2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime is a chemical compound that belongs to the class of oximes It is characterized by the presence of a benzimidazole ring attached to an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime typically involves the reaction of 2-propanone (acetone) with ((1-methylbenzimidazol-2-yl)methyl)amine in the presence of hydroxylamine hydrochloride. The reaction is carried out under acidic conditions to facilitate the formation of the oxime group. The general reaction scheme is as follows:

2-Propanone+((1-methylbenzimidazol-2-yl)methyl)amine+Hydroxylamine Hydrochloride2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime+Water+Hydrochloric Acid\text{2-Propanone} + \text{((1-methylbenzimidazol-2-yl)methyl)amine} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} + \text{Hydrochloric Acid} 2-Propanone+((1-methylbenzimidazol-2-yl)methyl)amine+Hydroxylamine Hydrochloride→2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime+Water+Hydrochloric Acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as halogens or alkylating agents are employed.

Major Products Formed

    Oxidation: Formation of nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the benzimidazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenyl-2-propanone: A compound with a similar structure but with a phenyl group instead of a benzimidazole ring.

    Acetone oxime: A simpler oxime compound without the benzimidazole ring.

Uniqueness

2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime is unique due to the presence of both the oxime group and the benzimidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

4760-36-5

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methoxy]propan-2-imine

InChI

InChI=1S/C12H15N3O/c1-9(2)14-16-8-12-13-10-6-4-5-7-11(10)15(12)3/h4-7H,8H2,1-3H3

InChI Key

QLDKVEGPGBKPKC-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC1=NC2=CC=CC=C2N1C)C

Origin of Product

United States

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